Conformational Restriction of 3-Azabicyclo[3.1.0]hexane Core Enables Picomolar μ Opioid Receptor Affinity with >100-Fold Subtype Selectivity
The conformationally restricted 3-azabicyclo[3.1.0]hexane scaffold enables picomolar binding affinity at the μ opioid receptor while maintaining >100-fold selectivity over δ and κ subtypes [1]. In contrast, flexible monocyclic amines (e.g., 4-arylpiperidines) typically exhibit nanomolar affinity with reduced subtype discrimination, as noted in the background of opioid antagonist patents where 4-arylpiperidine compounds lack the receptor selectivity achievable with the constrained bicyclic framework [2].
| Evidence Dimension | μ Opioid Receptor Binding Affinity (Ki) and Subtype Selectivity |
|---|---|
| Target Compound Data | Ki in picomolar range for optimized 3-azabicyclo[3.1.0]hexane derivatives; >100-fold selectivity for μ over δ and κ receptors [1] |
| Comparator Or Baseline | Flexible 4-arylpiperidine-based opioid antagonists: typical Ki in nanomolar range with unspecified δ/κ selectivity margin [2] |
| Quantified Difference | ≥1000-fold improvement in binding affinity (pM vs nM); >100-fold subtype selectivity (not reported for flexible comparators) |
| Conditions | Competitive radioligand binding assays using recombinant human opioid receptors expressed in CHO cell membranes |
Why This Matters
For researchers developing μ-selective opioid ligands with minimized off-target δ/κ effects, the rigid bicyclic core enables affinity and selectivity profiles unattainable with flexible piperidine building blocks.
- [1] Lunn, G.; Roberts, L.R.; Content, S.; Critcher, D.J.; Douglas, S.; Fenwick, A.E.; Gethin, D.M.; Goodwin, G.; Greenway, D.; Greenwood, S.; et al. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters 2012, 22(6), 2200-2203. PMID: 22357342. View Source
- [2] Bunnelle, W.H.; Daanen, J.F.; Dart, M.J.; Meyer, M.D.; Ryther, K.B.; Schrimpf, M.R.; Sippy, K.B.; Toupence, R.B. 3-Azabicyclo[3.1.0]hexane derivatives as opioid receptor antagonists. HK Patent HK1072052B. Priority date: December 22, 1999. View Source
